Mizagliflozin

Description

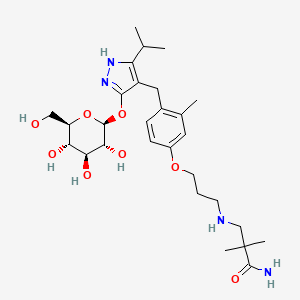

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHMKLEOJAVMQ-TXKDOCKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666843-10-3 | |

| Record name | Mizagliflozin [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIZAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mizagliflozin's Selectivity for SGLT1 over SGLT2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Mizagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), a key protein involved in intestinal glucose absorption. Its marked selectivity for SGLT1 over the renal SGLT2 transporter underpins its therapeutic potential for conditions such as chronic constipation, with a distinct mechanism of action compared to SGLT2 inhibitors used in the management of type 2 diabetes. This technical guide provides an in-depth analysis of this compound's selectivity profile, detailing the quantitative data, experimental methodologies, and the underlying mechanism of inhibition.

Quantitative Analysis of this compound's Inhibitory Activity

The selectivity of this compound for SGLT1 is quantified by comparing its inhibitory potency against both SGLT1 and SGLT2. This is typically expressed as the ratio of the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) for SGLT2 to that for SGLT1. A higher ratio indicates greater selectivity for SGLT1.

| Parameter | Human SGLT1 | Human SGLT2 | Selectivity Ratio (SGLT2/SGLT1) | Reference |

| Ki | 27 nM | 8170 nM | ~303-fold | [1][2][3] |

| IC50 (Rat) | 166 nM | Not Reported | Not Applicable | [4][5] |

Experimental Protocol for Determining SGLT Inhibitory Activity

The determination of this compound's inhibitory activity against SGLT1 and SGLT2 is conducted through in vitro cell-based assays. The following protocol outlines a typical experimental workflow.

Objective:

To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of this compound for human SGLT1 and SGLT2.

Materials:

-

Cell Line: COS-7 cells (or other suitable mammalian cell line)

-

Expression Plasmids: Plasmids containing the full-length cDNA for human SGLT1 and human SGLT2.

-

Transfection Reagent: Lipofectamine 2000 or a similar transfection reagent.

-

Test Compound: this compound.

-

Radiolabeled Substrate: 14C-labeled alpha-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog.

-

Uptake Buffer: A sodium-containing buffer to facilitate SGLT-mediated transport.

-

Scintillation Counter: For measuring radioactivity.

Methodology:

-

Cell Culture and Transfection:

-

COS-7 cells are cultured in appropriate media until they reach a suitable confluency for transfection.

-

Cells are then transiently transfected with either the human SGLT1 or human SGLT2 expression plasmid using a lipid-based transfection reagent. This introduces the genetic material into the cells, leading to the expression of the respective SGLT protein on the cell membrane.

-

-

Incubation with this compound and Radiolabeled Substrate:

-

Two days post-transfection, the cultured cells are washed and incubated in an uptake buffer.

-

The cells are then exposed to varying concentrations of this compound.

-

Following the addition of the inhibitor, ¹⁴C-labeled AMG is added to the uptake buffer, and the cells are incubated at 37°C for 1 hour. During this time, the expressed SGLT transporters will uptake the radiolabeled substrate.

-

-

Measurement of Glucose Uptake:

-

After the incubation period, the cells are washed thoroughly to remove any extracellular radiolabeled substrate.

-

The cells are then lysed to release the intracellular contents.

-

The amount of ¹⁴C-AMG that was transported into the cells is quantified by measuring the radioactivity of the cell lysate using a scintillation counter.

-

-

Data Analysis:

-

The radioactivity counts are plotted against the concentration of this compound.

-

The IC50 value, which is the concentration of this compound required to inhibit 50% of the SGLT-mediated glucose uptake, is determined from this dose-response curve.

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate used in the assay.

-

Visualizing the Experimental Workflow and Mechanism

To better understand the experimental process and the underlying mechanism of this compound's action, the following diagrams are provided.

Conclusion

The substantial selectivity of this compound for SGLT1 over SGLT2 is a defining characteristic of this compound. The robust in vitro assays employed to quantify this selectivity provide a clear and reproducible measure of its inhibitory profile. This high degree of selectivity is crucial for its targeted therapeutic effect on intestinal glucose absorption, minimizing off-target effects on renal glucose reabsorption and distinguishing it from the class of SGLT2 inhibitors. This technical overview provides the foundational knowledge for researchers and drug development professionals working with or investigating this selective SGLT1 inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | GSK-1614235 free base |SGLT1 Inhibitor|TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a selective SGLT1 inhibitor, improves vascular cognitive impairment in a mouse model of small vessel disease - PMC [pmc.ncbi.nlm.nih.gov]

Mizagliflozin in Diabetic Nephropathy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizagliflozin, a highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), presents a novel investigational approach for the management of diabetic nephropathy (DN). Primarily acting within the gastrointestinal tract with minimal systemic absorption, its therapeutic potential in DN is hypothesized to extend beyond direct renal action, implicating the intricate gut-kidney axis. Preclinical evidence in diabetic mouse models demonstrates that this compound can ameliorate kidney injury by mitigating inflammation and oxidative stress. This technical guide provides a comprehensive overview of the current research on this compound for diabetic nephropathy, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols.

Introduction to this compound

This compound is a potent and selective inhibitor of SGLT1, a transporter primarily expressed in the small intestine responsible for glucose and galactose absorption.[1] Its high selectivity for SGLT1 over SGLT2 (selectivity ratio of 303) and poor oral bioavailability ensure that its primary pharmacological activity is localized to the gut.[2] While clinically investigated for conditions such as functional constipation and post-bariatric hypoglycemia, its role in diabetic nephropathy is an emerging area of research.[3][4][5]

Preclinical Efficacy in Diabetic Nephropathy

A key preclinical study investigated the effects of this compound in a db/db mouse model of diabetes, providing foundational evidence for its potential in treating diabetic nephropathy.[6][7]

Quantitative Data Summary

The following tables summarize the significant quantitative findings from this pivotal preclinical study.

Table 1: In Vivo Effects of this compound in db/db Mice [2][6]

| Parameter | Control (db/db) | This compound (0.5 mg/kg) | This compound (1.0 mg/kg) | Key Findings |

| Albuminuria | Elevated | Significantly Reduced | Significantly Reduced | Low dose was as effective as the high dose in reducing albuminuria. |

| Blood Glucose | Elevated | No Significant Change | Significantly Decreased | High dose led to a reduction in blood glucose levels. |

| Body Weight | Increased | No Significant Change | Significantly Increased | High dose resulted in a substantial increase in body weight. |

| Food Intake | Increased | No Significant Change | Decreased | A decrease in food intake was observed with the high dose. |

Table 2: Gene Expression Changes in Renal Tissue of db/db Mice [7]

| Gene Target | Treatment Group | Fold Change vs. Control | Significance |

| Collagen Type 1 Alpha 1 (Col1a1) | This compound (High Dose) | Decreased | p < 0.01 |

| Collagen Type 1 Alpha 2 (Col1a2) | This compound (High Dose) | Decreased | p < 0.01 |

| Interleukin 1 Beta (IL-1β) | This compound (High Dose) | Decreased | p < 0.01 |

| Transforming Growth Factor Beta (TGF-β) | This compound (High Dose) | Decreased | p < 0.01 |

| Tumor Necrosis Factor Alpha (TNF-α) | This compound (High Dose) | Decreased | p < 0.01 |

| NF-E2-related factor-2 (Nrf2) | This compound (High Dose) | Increased | p < 0.01 |

Table 3: In Vitro Effects of this compound on High Glucose-Treated Mesangial Cells [7]

| Parameter | High Glucose | High Glucose + this compound | Key Findings |

| Lactate Dehydrogenase (LDH) Levels | Increased | Significantly Decreased | This compound was more effective than canagliflozin in reducing LDH levels. |

| Superoxide Dismutase (SOD) | Decreased | Significantly Increased | This compound restored antioxidant enzyme levels. |

| Catalase (CAT) | Decreased | Significantly Increased | This compound restored antioxidant enzyme levels. |

| Glutathione (GSH) | Decreased | Significantly Increased | This compound restored antioxidant enzyme levels. |

| Malondialdehyde (MDA) | Increased | Significantly Decreased | This compound reduced markers of oxidative stress. |

| TNF-α Levels | Increased | Significantly Decreased | This compound reduced inflammatory cytokine levels. |

| IL-1β Levels | Increased | Significantly Decreased | This compound reduced inflammatory cytokine levels. |

Mechanism of Action in Diabetic Nephropathy

The renoprotective effects of this compound in the context of diabetic nephropathy are thought to be multifactorial, involving both direct and indirect mechanisms.

Direct Renal Effects: Inhibition of Inflammation and Oxidative Stress

The primary preclinical study suggests a direct effect of this compound on renal cells. In diabetic mice, this compound treatment led to a significant downregulation of key pro-inflammatory and pro-fibrotic genes in the kidney, including Col1a1, IL-1β, TGF-β, and TNF-α.[7] Concurrently, it upregulated the antioxidant transcription factor Nrf2.[7] In vitro experiments using high glucose-treated mesangial cells corroborated these findings, showing that this compound reduced the levels of inflammatory cytokines and markers of oxidative stress, while increasing the levels of antioxidant enzymes.[7]

Caption: Direct intrarenal effects of this compound.

Indirect Systemic Effects: The Gut-Kidney Axis

Given this compound's minimal systemic absorption, its effects on the kidney are likely mediated by indirect systemic pathways originating from its action in the gut. This involves the "gut-kidney axis," a bidirectional communication network between the gastrointestinal tract and the kidneys.[2][3][4]

-

Increased GLP-1 Secretion: Inhibition of intestinal SGLT1 can lead to an increase in the secretion of glucagon-like peptide-1 (GLP-1).[8][9] GLP-1 receptor agonists are known to have renoprotective effects, which include reducing inflammation, oxidative stress, and albuminuria in diabetic kidney disease.[1][5][6][10]

-

Modulation of Gut Microbiota: Intestinal SGLT1 inhibition may alter the composition of the gut microbiota.[11][12] Dysbiosis of the gut microbiota is implicated in the pathogenesis of diabetic nephropathy, and restoring a healthy gut microbiome can have beneficial effects on kidney health.[2][3][4]

Caption: Proposed indirect mechanism via the gut-kidney axis.

Experimental Protocols

The following protocols are based on the methodology described in the key preclinical study of this compound in diabetic nephropathy.[2][6]

In Vivo Diabetic Mouse Model

-

Animal Model: Male db/db mice are used as a model for type 2 diabetes and diabetic nephropathy.

-

Treatment Groups:

-

Control: db/db mice receiving vehicle.

-

Low Dose: db/db mice receiving this compound (0.5 mg/kg) via oral gavage for 8 weeks.

-

High Dose: db/db mice receiving this compound (1.0 mg/kg) via oral gavage for 8 weeks.

-

-

Assessments:

-

Weekly monitoring of body weight, food intake, and blood glucose levels.

-

Urine collection for albuminuria measurement at baseline and at the end of the treatment period.

-

At the end of the 8-week treatment, mice are sacrificed, and kidney tissues are collected for gene expression analysis (RT-qPCR) and histological examination.

-

In Vitro Mesangial Cell Culture

-

Cell Line: Primary mouse mesangial cells are isolated and cultured.

-

Experimental Conditions:

-

Normal Glucose: Cells cultured in standard glucose medium.

-

High Glucose: Cells cultured in high glucose medium to mimic hyperglycemic conditions.

-

Treatment: High glucose-cultured cells are treated with varying concentrations of this compound or a comparator (e.g., canagliflozin).

-

-

Assays:

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

Oxidative Stress Markers: Measurement of intracellular reactive oxygen species (ROS), and levels of antioxidant enzymes (SOD, CAT, GSH) and lipid peroxidation products (MDA).

-

Inflammatory Markers: Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant or cell lysates using ELISA or Western blotting.

-

Caption: Preclinical experimental workflow for this compound in DN.

Future Directions and Conclusion

The preclinical data on this compound for diabetic nephropathy are promising, suggesting a novel therapeutic avenue that leverages the gut-kidney axis. However, several critical questions remain to be addressed:

-

Clinical Trials: There is a pressing need for well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with diabetic nephropathy.

-

Pharmacokinetics in Humans: While preclinical data indicate low systemic absorption, a thorough characterization of this compound's pharmacokinetics in the context of renal impairment is necessary.

-

Elucidation of Indirect Mechanisms: Further research is required to definitively establish the causal link between intestinal SGLT1 inhibition by this compound and its observed renal benefits, including the precise roles of GLP-1 and the gut microbiome.

References

- 1. news-medical.net [news-medical.net]

- 2. The roles of gut microbiota and its metabolites in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Gut microbiota dysbiosis in diabetic nephropathy: mechanisms and therapeutic targeting via the gut-kidney axis [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. GLP-1 Receptor Agonists and Kidney Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates diabetes induced kidney injury by inhibitor inhibit inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Pathophysiological Basis of Diabetic Kidney Protection by Inhibition of SGLT2 and SGLT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLP-1 receptor agonists in diabetic kidney disease: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SGLT-1-specific inhibition ameliorates renal failure and alters the gut microbial community in mice with adenine-induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SGLT‐1‐specific inhibition ameliorates renal failure and alters the gut microbial community in mice with adenine‐induced renal failure - PMC [pmc.ncbi.nlm.nih.gov]

Mizagliflozin's Therapeutic Potential in Vascular Cognitive Impairment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular cognitive impairment (VCI) represents a significant and growing unmet medical need, often linked to cerebrovascular disease and subsequent neuronal damage. Emerging preclinical evidence highlights the potential of mizagliflozin, a selective sodium-glucose cotransporter 1 (SGLT1) inhibitor, as a novel therapeutic agent for VCI. This technical guide synthesizes the current understanding of this compound's role in VCI, detailing its mechanism of action, summarizing key quantitative preclinical findings, and providing comprehensive experimental protocols. The focus is on the neuroprotective effects of this compound, independent of its glucose-lowering properties, offering a promising avenue for drug development in the field of cognitive neuroscience.

Introduction: The Challenge of Vascular Cognitive Impairment

Vascular cognitive impairment is a spectrum of cognitive decline, ranging from mild deficits to full-blown dementia, caused by cerebrovascular pathologies.[1][2] These pathologies, including small vessel disease, lead to chronic cerebral hypoperfusion, inflammation, and ultimately neuronal death, particularly in vulnerable brain regions like the hippocampus.[3][4][5] Despite its prevalence, therapeutic options for VCI remain limited, underscoring the urgent need for innovative treatment strategies.

Recent research has implicated SGLT1 in the pathophysiology of neuronal injury following ischemic events.[1][3][5] SGLT1, a transmembrane protein responsible for glucose and sodium transport, is expressed in various tissues, including the brain. Its upregulation in response to ischemic stress is thought to contribute to cytotoxic edema and neuronal damage. This compound, as a selective SGLT1 inhibitor, has been investigated for its potential to mitigate these detrimental effects and preserve cognitive function.[3][4]

This compound: Mechanism of Action in Neuroprotection

This compound's primary mechanism in the context of VCI appears to be the direct inhibition of neuronal SGLT1.[3][5] This action is distinct from the systemic glucose-lowering effects typically associated with SGLT inhibitors used in diabetes management. In a mouse model of small vessel disease, this compound demonstrated efficacy in improving VCI, suggesting a direct neuroprotective role.[3][4]

The proposed signaling pathway involves the interplay between inflammation and SGLT1 expression. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), are known to be upregulated in the brain following ischemic injury.[3][5] IL-1β, in turn, has been shown to increase the expression of SGLT1 on neurons.[3][5] This upregulation of SGLT1 can exacerbate neuronal injury and subsequent cognitive decline. This compound, by blocking SGLT1 activity, is thought to interrupt this vicious cycle, thereby protecting neurons from ischemic damage and preserving cognitive function.[3][5]

It is noteworthy that in preclinical studies, this compound did not appear to reduce the gene expression of IL-1β or SGLT1 itself, but rather inhibited the detrimental downstream effects of SGLT1 activation.[3][5] This suggests that this compound's neuroprotective effect is mediated by blocking the transporter's function rather than altering its expression.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in a mouse model of vascular cognitive impairment induced by asymmetric common carotid artery surgery (ACAS).

Table 1: Effects of this compound on Cognitive Function

| Behavioral Test | Animal Model | Treatment Group | Key Finding | Reference |

| Morris Water Maze | ACAS Mice | This compound | Reversed the ACAS-induced longer escape latencies. | [5] |

| Wire Hang Test | ACAS Mice | This compound | Reversed the ACAS-induced decrease in the latency to fall. | [4][5] |

Table 2: Histological and Molecular Effects of this compound

| Analysis | Tissue/Cell Type | Treatment Group | Key Finding | Reference |

| Hematoxylin/Eosin Staining | Mouse Hippocampus | This compound | Inhibited pyknotic cell death. | [3][4][5] |

| Gene Expression (SGLT1, IL-1β, TNF-α, MCP-1) | Mouse Brain | This compound | Did not normalize the ACAS-induced increase in gene expressions. | [3][5] |

| Cell Survival Assay | IL-1β-treated PC12HS cells | This compound | Increased the survival rates of cells. | [3][4][5] |

Experimental Protocols

Animal Model of Vascular Cognitive Impairment

A mouse model of small vessel disease is created using asymmetric common carotid artery surgery (ACAS).[4]

-

Animals: Male mice are typically used.

-

Surgery: Under anesthesia, the right common carotid artery is permanently ligated, while the left common carotid artery is stenosed to a diameter of approximately 0.18 mm using a 7-0 silk suture. Sham-operated mice undergo the same surgical procedure without ligation or stenosis.

-

Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

Drug Administration

-

Compound: this compound is administered orally.

-

Dosage: A typical dose used in mouse studies is 10 mg/kg/day.

-

Administration Route: Oral gavage.

-

Duration: Treatment is typically initiated after the ACAS surgery and continued for a period of 2 to 4 weeks.[4][5]

Behavioral Testing

This test is used to assess spatial learning and memory.[5]

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Mice are trained to find the hidden platform over several days. The time taken to find the platform (escape latency) is recorded.

-

Probe Test: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

-

This test evaluates motor function and grip strength.[4][5]

-

Apparatus: A wire cage lid or a similar wire grid.

-

Procedure: Mice are placed on the wire grid, which is then inverted. The latency to fall is recorded.

Histological and Molecular Analysis

This is used to assess neuronal cell death in the hippocampus.[3][4][5]

-

Tissue Preparation: Brains are harvested, fixed in formalin, and embedded in paraffin. Coronal sections of the hippocampus are prepared.

-

Staining: Sections are stained with H&E to visualize cell morphology.

-

Analysis: The number of pyknotic (dead) cells in the CA1 region of the hippocampus is quantified.

This is used to measure the mRNA levels of SGLT1 and inflammatory markers.[3][5]

-

RNA Extraction: Total RNA is extracted from brain tissue.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA.

-

qPCR: Quantitative real-time PCR is performed using specific primers for SGLT1, IL-1β, TNF-α, and MCP-1. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).

This assay assesses the protective effect of this compound against IL-1β-induced cell death.[3][4][5]

-

Cell Line: PC12HS cells are a commonly used neuronal cell line.

-

Treatment: Cells are treated with IL-1β in the presence or absence of this compound.

-

Analysis: Cell viability is measured using a standard assay such as the MTT assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed mechanism of this compound in VCI.

Caption: In vivo experimental workflow for VCI studies.

Caption: In vitro experimental workflow for neuroprotection studies.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound holds promise as a therapeutic agent for vascular cognitive impairment. Its neuroprotective effects, mediated through the inhibition of neuronal SGLT1, offer a novel and targeted approach to mitigating the downstream consequences of cerebral ischemia. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate further research in this area.

Future studies should aim to:

-

Elucidate the precise molecular mechanisms downstream of SGLT1 inhibition that lead to neuroprotection.

-

Investigate the efficacy of this compound in other animal models of VCI and at different stages of the disease.

-

Explore potential synergistic effects of this compound with other therapeutic agents.

-

Ultimately, translate these promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with VCI.

The development of this compound for VCI represents an exciting opportunity to address a critical unmet need in cognitive neurology and offers hope for patients at risk of or suffering from this debilitating condition.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Trials of New Drugs for Vascular Cognitive Impairment and Vascular Dementia [mdpi.com]

- 3. This compound, a selective SGLT1 inhibitor, improves vascular cognitive impairment in a mouse model of small vessel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a selective SGLT1 inhibitor, improves vascular cognitive impairment in a mouse model of small vessel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Mizagliflozin for Post-Bariatric Hypoglycemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-bariatric hypoglycemia (PBH) is a debilitating and increasingly recognized complication of bariatric surgery, characterized by recurrent episodes of hypoglycemia following meals. These episodes can lead to significant neuroglycopenic symptoms, impacting patients' quality of life and daily functioning. Mizagliflozin, a selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), has emerged as a promising therapeutic candidate for the management of PBH. This technical guide provides an in-depth overview of the clinical studies investigating this compound for PBH, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying physiological mechanisms.

Mechanism of Action of this compound in Post-Bariatric Hypoglycemia

This compound is an orally administered small molecule that acts as a selective inhibitor of SGLT1, a transporter protein primarily located in the brush border membrane of enterocytes in the small intestine.[1] In the context of post-bariatric anatomy, where rapid transit of nutrients into the small intestine can lead to exaggerated insulin secretion and subsequent hypoglycemia, this compound's mechanism is particularly relevant.

By inhibiting SGLT1, this compound locally modulates glucose absorption in the gastrointestinal tract.[1] This leads to a delayed and reduced uptake of glucose from the intestinal lumen into the bloodstream. The consequences of this action are twofold:

-

Blunting of Postprandial Glucose Spikes: By slowing glucose absorption, this compound mitigates the rapid and excessive rise in blood glucose levels that often occurs after a meal in individuals who have undergone bariatric surgery.

-

Modulation of Incretin Hormone Secretion: The altered glucose absorption profile influences the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Studies have shown that this compound can decrease peak GIP levels.[2] The effect on GLP-1 appears to be less significant in some study subsets.[2]

This combined effect on glucose absorption and incretin release helps to attenuate the postprandial hyperinsulinemia that is the hallmark of PBH, thereby preventing the subsequent drop in blood glucose to hypoglycemic levels.

Clinical Studies of this compound in Post-Bariatric Hypoglycemia

Two key Phase 2 clinical trials, VGX 001-011 and VGX 001-012, have evaluated the efficacy and safety of this compound in patients with PBH.

Study VGX 001-011

This was a multi-center, randomized, sequential crossover, single ascending dose study designed to assess the safety, tolerability, and pharmacodynamic response to this compound in PBH patients.[2]

Study VGX 001-012

Following the positive results from the initial study, a multi-center, randomized, single-blind, placebo-controlled, dose-ranging, and regimen-finding trial was initiated.[3] This study aimed to identify optimal dosing strengths and frequencies for future clinical development.[4]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the this compound clinical trials in patients with post-bariatric hypoglycemia.

Table 1: Efficacy of this compound in Patients with Baseline Hypoglycemia (Glucose Nadir <70 mg/dL) in Study VGX 001-011 [2]

| Parameter | This compound (All Capsule Doses) | p-value |

| Change from Baseline Mean Glucose Nadir | 19.3 ± 14.7 mg/dL | 0.013 |

Table 2: Overall Efficacy of this compound (All Capsule Doses) in All Subjects in Study VGX 001-011 [2]

| Parameter | This compound (All Capsule Doses) | p-value |

| Mean Glucose Nadir Change from Baseline | 12.6 ± 22.5 mg/dL | 0.045 |

| Mean Peak Glucose Change from Baseline | -29 ± 36.4 mg/dL | 0.027 |

| Mean Peak Insulin Change from Baseline | -165 ± 237 uU/ml | 0.012 |

Table 3: Efficacy of this compound (5.0 mg and 10.0 mg Doses Combined) in Patients with Hypoglycemia on Placebo in Study VGX 001-012 [3]

| Parameter | This compound vs. Placebo | p-value |

| Change from Placebo Mean Glucose Nadir | 18.0 ± 7.75 mg/dL | 0.028 |

| Mean Peak Glucose Change from Placebo | -57.6 ± -47.2 mg/dL | 0.004 |

| Mean Peak Insulin Change from Placebo | -156.5 ± -89.5 uU/ml | 0.074 |

Table 4: Effect of this compound on Hypoglycemic Events in Study VGX 001-012 [3]

| Parameter | This compound (5 mg and 10 mg combined) vs. Placebo | p-value |

| Reduction in Level 3 Hypoglycemia Events/Day | -0.26 | 0.003 |

| Reduction in Level 2 Hypoglycemic Events (5 mg) | 30.3% | N/A |

| Reduction in Level 2 Hypoglycemic Events (10 mg) | 75.5% | N/A |

Experimental Protocols

A critical component of the clinical evaluation of this compound in the context of PBH is the use of provocative tests to simulate postprandial glucose and insulin dynamics. The Mixed Meal Tolerance Test (MMTT) was the primary method used in the this compound trials.

Mixed Meal Tolerance Test (MMTT) Protocol for Study VGX 001-011

-

Objective: To assess the safety, tolerability, and pharmacodynamic response to this compound after a standardized meal.

-

Patient Preparation: Patients were required to fast for a minimum of 8 hours overnight before the test.[5]

-

Test Meal Composition: A liquid meal of 350 kcal with the following macronutrient distribution was administered:[5]

-

Carbohydrates: 57%

-

Protein: 15%

-

Fat: 28%

-

-

Procedure:

-

A baseline blood sample was obtained after the overnight fast.

-

The assigned dose of this compound (or placebo/water at baseline) was administered with water.

-

20 (±5) minutes after drug administration, the liquid MMTT was consumed.[5]

-

Pharmacodynamic blood samples for glucose and insulin were collected at various time points from 0 to 180 minutes post-meal.[2]

-

-

Endpoints: The primary endpoints included safety and the change in glucose nadir from baseline. Secondary endpoints included changes from baseline in peak plasma glucose and peak insulin. Exploratory endpoints in a subset of patients included levels of GLP-1 and GIP.[2]

Mixed Meal Tolerance Test (MMTT) Protocol for Study VGX 001-012

General Considerations for Oral Glucose Tolerance Test (OGTT) in Post-Bariatric Patients

Although not the primary provocative test in the this compound studies, the OGTT is sometimes used in the evaluation of PBH. However, its use is debated due to the high incidence of adverse effects in this population.

-

Standard Protocol: A 75-gram oral glucose load is administered after an overnight fast, with blood glucose and insulin levels measured at baseline and for up to 4 hours.[7]

-

Challenges in the Post-Bariatric Population: The rapid transit of the glucose load can induce severe dumping syndrome and profound hypoglycemia, making the test poorly tolerated and potentially risky.[8][9] For this reason, the MMTT is generally considered a more physiologically relevant and safer alternative for evaluating postprandial glucose metabolism in patients who have undergone bariatric surgery.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and processes described in this guide.

Caption: Mechanism of Action of this compound in the Intestinal Enterocyte.

Caption: Experimental Workflow for the Mixed Meal Tolerance Test (MMTT).

Conclusion

This compound represents a targeted and promising therapeutic approach for the management of post-bariatric hypoglycemia. By selectively inhibiting intestinal SGLT1, it addresses the core pathophysiological drivers of this condition: rapid glucose absorption and subsequent hyperinsulinemia. The clinical data to date demonstrate a favorable safety and efficacy profile, with significant improvements in glucose nadir and reductions in peak glucose and insulin levels. Further clinical development will be crucial to fully establish the role of this compound as a first-in-class treatment for this challenging and often debilitating complication of bariatric surgery. This guide provides a comprehensive technical foundation for researchers and clinicians working in this evolving field.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. vogenx.com [vogenx.com]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. vogenx.com [vogenx.com]

- 7. ec.bioscientifica.com [ec.bioscientifica.com]

- 8. Mixed Meal Tolerance Test Versus Continuous Glucose Monitoring for an Effective Diagnosis of Persistent Post-Bariatric Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ruh.nhs.uk [ruh.nhs.uk]

Mizagliflozin: A Deep Dive into its Anti-Inflammatory and Antioxidative Properties

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mizagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), is emerging as a promising therapeutic agent beyond its primary role in glycemic control. A growing body of preclinical evidence highlights its significant effects on mitigating inflammation and oxidative stress, key drivers in the pathophysiology of numerous diseases, including diabetic complications. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action in these critical pathways, supported by a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the broader therapeutic potential of this compound.

Introduction

Chronic inflammation and oxidative stress are intertwined pathological processes that contribute to cellular damage and the progression of a wide range of diseases. In the context of metabolic disorders such as diabetes, hyperglycemia exacerbates these processes, leading to complications like diabetic nephropathy and cardiomyopathy.[1] this compound, by selectively inhibiting SGLT1 in the small intestine, reduces glucose absorption and postprandial glucose excursions.[2] However, its therapeutic benefits appear to extend beyond this primary mechanism, with recent studies demonstrating direct effects on inflammatory and oxidative stress pathways. This guide will explore the experimental evidence supporting these non-glycemic effects of this compound.

Effects on Inflammatory Pathways

This compound has been shown to modulate key inflammatory signaling pathways, leading to a reduction in the expression and production of pro-inflammatory cytokines.

Downregulation of Pro-inflammatory Cytokines

In vivo and in vitro studies have demonstrated that this compound treatment significantly reduces the levels of several key pro-inflammatory mediators. In a model of diabetic nephropathy using db/db mice, this compound administration led to a marked decrease in the mRNA expression of Interleukin-1β (IL-1β), Transforming Growth Factor-β (TGF-β), and Tumor Necrosis Factor-α (TNF-α) in kidney tissue.[1] These findings were corroborated in cultured mesangial cells exposed to high glucose conditions, where this compound treatment dose-dependently decreased the protein levels of IL-1β and TNF-α.[1]

Another study in a mouse model of vascular cognitive impairment also noted that while this compound did not reduce the increased mRNA expressions of IL-1β and TNF-α in the brain, it did reduce the mRNA expression of Monocyte Chemoattractant Protein-1 (MCP-1), another crucial inflammatory chemokine.[3]

Tabulated Summary of Anti-Inflammatory Effects

| Marker | Experimental Model | Treatment Group | Dosage | Outcome | Reference |

| IL-1β mRNA | db/db mice kidney | This compound (low dose) | 0.5 mg/kg | Significant decrease vs. control | [1] |

| IL-1β mRNA | db/db mice kidney | This compound (high dose) | 1.0 mg/kg | Significant decrease vs. control | [1] |

| IL-1β Protein | High glucose-treated mesangial cells | This compound | Low and High concentrations | Significant decrease vs. high glucose | [1] |

| TNF-α mRNA | db/db mice kidney | This compound (low dose) | 0.5 mg/kg | No significant change | [1] |

| TNF-α mRNA | db/db mice kidney | This compound (high dose) | 1.0 mg/kg | Significant decrease vs. control | [1] |

| TNF-α Protein | High glucose-treated mesangial cells | This compound | High concentration | Significant decrease vs. high glucose | [1] |

| TGF-β mRNA | db/db mice kidney | This compound (low dose) | 0.5 mg/kg | Significant decrease vs. control | [1] |

| TGF-β mRNA | db/db mice kidney | This compound (high dose) | 1.0 mg/kg | Significant decrease vs. control | [1] |

| TGF-β Protein | High glucose-treated mesangial cells | This compound | Low and High concentrations | Significant decrease vs. high glucose | [1] |

| MCP-1 mRNA | ACAS mouse brain | This compound | Not specified | Reduced increased expression | [3] |

Signaling Pathway Visualization

The anti-inflammatory effects of this compound are hypothesized to be mediated, in part, through the inhibition of SGLT1, which in turn may modulate downstream signaling cascades that are activated by high glucose levels.

Effects on Oxidative Stress

This compound has demonstrated a robust capacity to counteract oxidative stress by enhancing the activity of endogenous antioxidant enzymes and reducing the levels of oxidative damage markers.

Enhancement of Antioxidant Defense Mechanisms

In a study on diabetic nephropathy, this compound treatment in high glucose-exposed mesangial cells led to a significant increase in the levels of key antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-PX).[1][2][4] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Reduction of Oxidative Stress Markers

Concurrently with the increase in antioxidant enzyme activity, this compound treatment was shown to significantly decrease the levels of Malondialdehyde (MDA), a well-established marker of lipid peroxidation and oxidative stress.[1][2][4] This reduction in MDA indicates a decrease in oxidative damage to cellular membranes.

Tabulated Summary of Antioxidative Effects

| Marker | Experimental Model | Treatment Group | Outcome | Reference |

| Superoxide Dismutase (SOD) | High glucose-treated mesangial cells | This compound | Significant increase vs. high glucose | [1][2][4] |

| Catalase (CAT) | High glucose-treated mesangial cells | This compound | Significant increase vs. high glucose | [1][2] |

| Glutathione Peroxidase (GSH-PX) | High glucose-treated mesangial cells | This compound | Significant increase vs. high glucose | [1][2] |

| Malondialdehyde (MDA) | High glucose-treated mesangial cells | This compound | Significant decrease vs. high glucose | [1][2][4] |

Oxidative Stress Regulation Workflow

The following diagram illustrates the experimental workflow used to assess the impact of this compound on oxidative stress markers in mesangial cells.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the key studies investigating the anti-inflammatory and antioxidative effects of this compound.

In Vivo Model: Diabetic Nephropathy in db/db Mice

-

Animal Model: Male db/db mice were used as a model for type 2 diabetes and diabetic nephropathy.[1][2]

-

Treatment Groups:

-

Administration: this compound was administered via oral gavage daily for 8 weeks.[4]

-

Sample Collection: At the end of the treatment period, kidney tissues were collected for analysis.

-

Analysis:

-

qRT-PCR: Total RNA was extracted from kidney tissues, and quantitative real-time polymerase chain reaction was performed to measure the mRNA expression levels of IL-1β, TNF-α, and TGF-β.[1]

-

In Vitro Model: High Glucose-Treated Mesangial Cells

-

Cell Line: Mouse mesangial cells (MCs) were used.[1]

-

Culture Conditions: Cells were cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Treatment:

-

Normal glucose group (5.5 mmol/L glucose)

-

High glucose group (25 mmol/L glucose)

-

High glucose + this compound (various concentrations) group[2]

-

-

Analysis:

Logical Relationship of this compound's Dual Action

The interplay between the anti-inflammatory and antioxidative effects of this compound is crucial to its overall therapeutic potential.

References

- 1. This compound ameliorates diabetes induced kidney injury by inhibitor inhibit inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a selective SGLT1 inhibitor, improves vascular cognitive impairment in a mouse model of small vessel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates diabetes induced kidney injury by inhibitor inhibit inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of Mizagliflozin: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Mizagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1). The information presented herein is collated from various preclinical studies, offering a comprehensive resource for professionals in the field of drug development and gastrointestinal and metabolic research.

Introduction

This compound is an orally administered, selective SGLT1 inhibitor developed for therapeutic applications.[1] SGLT1 is predominantly expressed in the small intestine, where it is responsible for the absorption of glucose and galactose.[2] By inhibiting this transporter, this compound effectively reduces intestinal glucose absorption. This mechanism of action has been explored for its potential in managing conditions such as chronic constipation and postprandial hyperglycemia.[3][4] This document summarizes the key preclinical data, experimental methodologies, and known signaling pathways associated with this compound.

Pharmacokinetics in Preclinical Models

Pharmacokinetic studies in preclinical models, primarily in rats, have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies reveal that this compound is designed to act locally in the intestine with minimal systemic exposure.

Orally administered this compound is poorly absorbed, leading to a very low absolute bioavailability of just 0.02% in rats.[2] Following administration, the compound that is absorbed is rapidly cleared from circulation.[2] The primary route of excretion for orally administered this compound is through the feces, accounting for 98.4% of the dose, with minimal urinary excretion (0.8%).[2] The main metabolite identified is the aglycone form, KP232, which is found in the intestine.[2] In plasma, KP232 and its glucuronide are the predominant species.[2]

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (0.3 mg/kg) | Oral (3 mg/kg) | Citation |

| Half-life (t½) | 0.23 hours | 1.14 hours | [2] |

| Absolute Bioavailability | N/A | 0.02% | [2] |

| Primary Route of Excretion | N/A | Feces (98.4%) | [2] |

| Major Metabolite | N/A | KP232 (aglycone) | [2] |

Note: Cmax, Tmax, and AUC values for preclinical models were not explicitly available in the reviewed literature.

Experimental Protocol: Rat Pharmacokinetic Study

This protocol describes a typical experimental design for assessing the pharmacokinetics of this compound in rats.

-

Animals: Male Sprague-Dawley rats are used.[2]

-

Administration:

-

Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile. Urine and feces are collected over 24 hours to determine excretion patterns.[2]

-

Bioanalysis: Plasma, urine, and fecal samples are analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of this compound and its metabolites.

-

Data Analysis: Pharmacokinetic parameters, including half-life and bioavailability, are calculated from the concentration-time data using non-compartmental analysis.

Mandatory Visualization: Pharmacokinetic Study Workflow

References

- 1. UNIPROT:Q69DM1 - FACTA Search [nactem.ac.uk]

- 2. Absorption, disposition, metabolism and excretion of [14C]this compound, a novel selective SGLT1 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel selective SGLT1 inhibitor, exhibits potential in the amelioration of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Effect of Mizagliflozin on GLP-1 Secretion: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizagliflozin, a selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), is designed to act locally within the gastrointestinal tract with minimal systemic absorption. Its primary mechanism of delaying intestinal glucose absorption has prompted investigations into its effects on various metabolic parameters, including the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1). This technical guide synthesizes the available clinical data on the impact of this compound on GLP-1 secretion, details the experimental methodologies employed in these studies, and illustrates the underlying physiological pathways. The evidence presents a conflicting picture: a clinical pharmacology study and subsequent reports in the context of functional constipation suggest this compound enhances GLP-1 secretion, whereas a more recent clinical trial in patients with post-bariatric hypoglycemia found no significant effect on circulating GLP-1 levels. This paper aims to present the current data, clarify the methodologies, and provide a framework for understanding these divergent findings.

Data Presentation: this compound's Effect on GLP-1

The impact of this compound on GLP-1 secretion has been evaluated in different clinical contexts, yielding contradictory results. The following tables summarize the quantitative and qualitative findings from key clinical trials.

Clinical Trial in Post-Bariatric Hypoglycemia (PBH)

A recent study (NCT05541939) evaluating this compound for the treatment of post-bariatric hypoglycemia reported no significant impact on GLP-1 levels.

Table 1: Effect of this compound on Circulating GLP-1 in Patients with Post-Bariatric Hypoglycemia [1][2]

| Endpoint | Treatment Arms | Outcome | Quantitative Data |

| Circulating GLP-1 | This compound (2.5 mg, 5.0 mg, 10.0 mg capsules; 2.5 mg liquid) vs. Baseline | No significant effect | Specific data not provided in the abstract, but the conclusion of "no significant effect" was explicitly stated.[1] |

Studies in Functional Constipation

Earlier research, including a Phase 2 trial and a preceding clinical pharmacology study, indicated that this compound enhances GLP-1 secretion in patients with functional constipation. However, specific quantitative data from these studies are not available in the cited publications.

Table 2: Reported Effect of this compound on GLP-1 in Patients with Functional Constipation [3]

| Study Type | Treatment Arms | Reported Outcome on GLP-1 | Quantitative Data |

| Phase 2 Trial (Fukudo S, et al., 2018) | This compound 5 mg or 10 mg once daily vs. Placebo | Cites a previous clinical pharmacology study where GLP-1 secretion was "enhanced".[3] | Not reported in the publication. |

| Clinical Pharmacology Study (referenced in Fukudo S, et al., 2018) | Not specified | "elevated concentrations of GLP-1" and "GLP-1 secretion was enhanced".[3] | Not available in the cited literature. |

| Letter to the Editor (Fukudo S & Kaku K, 2019) | This compound 5 mg or 10 mg once daily | Mentions the promotion of GLP-1 by short-chain fatty acids as a related phenomenon.[4] | GLP-1 levels were not reported in this publication (focused on glucose and insulin).[4] |

Experimental Protocols

The differing results may be attributable to variations in patient populations, study design, and specific methodologies.

Protocol for Post-Bariatric Hypoglycemia Study (NCT05541939)

-

Study Design : A randomized, sequential crossover, single-dose study.[1][2]

-

Participants : Nine patients (8 female, 1 male, aged 30-69 years) with confirmed post-bariatric hypoglycemia.[1][2]

-

Intervention : Participants were randomized to one of two arms. Arm A received 2.5 mg and 5.0 mg this compound capsules at sequential visits. Arm B received a 2.5 mg liquid formulation and a 10.0 mg capsule at sequential visits. A baseline Mixed Meal Tolerance Test (MMTT) was performed on all patients.[1][2]

-

Procedure : this compound was administered 20 minutes prior to the MMTT.[1]

-

Sample Collection : Pharmacodynamic blood samples were collected at various time points between 0 and 180 minutes post-MMTT administration.[1]

-

Endpoint Measurement : GLP-1 and Gastric Inhibitory Polypeptide (GIP) were examined as exploratory endpoints in a subset of patients.[1][2] The specific assay used for GLP-1 measurement was not detailed in the available abstract.

Protocol for Functional Constipation Studies

-

Phase 2 Trial (Fukudo S, et al., 2018)

-

Study Design : A multicentre, randomized, double-blind, placebo-controlled Phase 2 trial.[3][5]

-

Participants : Patients aged 20 years or older with functional constipation or constipation-predominant irritable bowel syndrome, recruited from 32 hospitals in Japan.[3][5]

-

Intervention : Patients were randomly assigned to receive this compound 5 mg, this compound 10 mg, or placebo, taken orally once daily after breakfast for 4 weeks.[3]

-

Endpoint Measurement : The primary outcome was the change in spontaneous bowel movements. GLP-1 was not a measured endpoint in this specific trial, but the authors refer to a previous clinical pharmacology study where it was reportedly enhanced.[3]

-

-

Randomised Open-Label Study (NCT02343978, reported by Fukudo & Kaku, 2019)

-

Study Design : A randomised, open-label study.[4]

-

Participants : Twenty-five patients with functional constipation (n=13 for 5 mg, n=12 for 10 mg).[4]

-

Intervention : Oral administration of this compound 5 mg or 10 mg once daily, 30 minutes after breakfast for 2 weeks.[4]

-

Procedure : Blood glucose and insulin levels were measured at 0, 30, 60, and 120 minutes after a standard breakfast.[4]

-

Endpoint Measurement : This study reported data on plasma glucose and insulin but did not report GLP-1 levels.[4]

-

Signaling Pathways and Visualizations

Proposed Mechanism of SGLT1 Inhibition on GLP-1 Secretion

The primary hypothesis for how SGLT1 inhibition may lead to increased GLP-1 secretion involves a delayed and distal delivery of intestinal glucose. This creates a substrate for gut microbiota, leading to the production of short-chain fatty acids (SCFAs), which in turn stimulate L-cells to release GLP-1.

Caption: Proposed pathway of this compound-induced GLP-1 secretion.

Experimental Workflow for the PBH Clinical Trial

The workflow for the clinical trial in patients with post-bariatric hypoglycemia (NCT05541939) involved a screening and baseline period followed by a crossover treatment design.

Caption: Workflow of the this compound trial in post-bariatric hypoglycemia.

Discussion and Conclusion

The effect of this compound on GLP-1 secretion remains an area with conflicting clinical evidence. Early-phase studies in the context of treating functional constipation suggested an enhancement of GLP-1 secretion, a finding consistent with the proposed mechanism of action for intestinal SGLT1 inhibitors.[3][6] This mechanism posits that by blocking glucose absorption in the proximal intestine, this compound increases glucose delivery to the distal small intestine and colon. Here, gut microbiota metabolize the excess glucose into short-chain fatty acids (SCFAs), which then stimulate L-cells to secrete GLP-1.

However, a more recent, methodologically distinct study in a different patient population—those with post-bariatric hypoglycemia—found no significant change in circulating GLP-1 levels.[1][2] Several factors could contribute to this discrepancy:

-

Patient Population: The gut microbiome and hormonal milieu of patients with functional constipation may differ significantly from those who have undergone bariatric surgery. The altered gastrointestinal anatomy and transit time in post-bariatric patients could influence the delivery of glucose to the distal gut and the subsequent microbial fermentation and L-cell response.

-

Study Duration and Dosing: The constipation trials involved multi-week dosing,[3][4] which may be necessary to induce significant changes in the gut microbiota composition required for enhanced SCFA production. In contrast, the PBH study was a single-dose administration design,[1][2] which may not have been sufficient to elicit a delayed, microbiome-mediated GLP-1 response.

-

Measurement and Methodology: Without access to the full quantitative data and specific assay methodologies from the earlier studies, a direct comparison is challenging. The timing of blood draws relative to the meal and drug administration is critical for capturing the dynamics of GLP-1 secretion, which can be biphasic.

References

- 1. academic.oup.com [academic.oup.com]

- 2. FRI605 Inhibition Of Intestinal SGLT1 With this compound For The Treatment Of Post-bariatric Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 4. Effect of this compound on Postprandial Plasma Glucose in Patients With Functional Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of the sodium-glucose cotransporter 1 inhibitor this compound for functional constipation: a randomised, placebo-controlled, double-blind phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mizagliflozin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1][2] Initially investigated for its potential as an antidiabetic agent, its unique mechanism of action, primarily localized to the gastrointestinal tract, has led to its exploration for other therapeutic applications, including the management of functional constipation and post-bariatric hypoglycemia.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.

Chemical Structure and Identifiers

This compound is a complex organic molecule with the systematic IUPAC name 2,2-dimethyl-3-[[3-[4-[[3-(β-D-glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide. Its chemical structure is characterized by a glucose moiety linked to a pyrazole ring, which is further connected to a substituted phenoxypropylamine chain.

| Identifier | Value |

| IUPAC Name | 2,2-dimethyl-3-[[3-[4-[[3-(β-D-glucopyranosyloxy)-5-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-3-methylphenoxy]propyl]amino]propanamide |

| CAS Number | 666843-10-3 |

| Molecular Formula | C₂₈H₄₄N₄O₈ |

| Molecular Weight | 564.68 g/mol |

| SMILES | Cc1cc(OCCCNCC(C)(C)C(=O)N)ccc1Cc1c(O[C@H]2O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]2O)n[nH]c1C(C)C |

| InChI | InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1 |

Physicochemical and Pharmacological Properties

This compound is a white to off-white solid. It is a potent inhibitor of human SGLT1 with a Ki of 27 nM and exhibits high selectivity over SGLT2 (over 300-fold).[1]

| Property | Value | Reference |

| Mechanism of Action | Selective SGLT1 Inhibitor | [1][2] |

| Ki (hSGLT1) | 27 nM | [1] |

| Selectivity (SGLT1 vs. SGLT2) | >300-fold | [1] |

| Solubility | Methanol: 250 mg/mL; DMSO: 100 mg/mL |

Pharmacokinetics (in vivo, rat model)

Studies in rats have shown that this compound has low systemic bioavailability following oral administration, consistent with its intended local action in the intestine.

| Parameter | Intravenous (0.3 mg/kg) | Oral (3 mg/kg) | Reference |

| Half-life (t₁/₂) | 0.23 h | 1.14 h | [4][5] |

| Absolute Bioavailability | - | 0.02% | [4][5] |

| Primary Route of Elimination | Feces (98.4% after oral administration) | Feces (98.4% after oral administration) | [4][5][6] |

| Major Metabolite | KP232 (aglycone) | KP232 (aglycone) | [4][5][6] |

Pharmacodynamics and Clinical Efficacy

Clinical studies have demonstrated the effects of this compound on glucose metabolism and bowel function.

| Indication | Key Findings | Reference |

| Functional Constipation | Increased spontaneous bowel movements per week compared to placebo. | [7][8] |

| Post-Bariatric Hypoglycemia | Improved glucose nadir, and reduced peak glucose and insulin levels. | [9][10] |

| Healthy Volunteers | Reduced postprandial blood glucose and insulin levels in a dose-dependent manner. | [10] |

Experimental Protocols

In Vitro SGLT1 Inhibition Assay

A common method to determine the inhibitory activity of this compound on SGLT1 involves the use of cells transiently expressing the transporter.

Methodology:

-

Cell Transfection: COS-7 cells, or a similar suitable cell line, are transiently transfected with a plasmid containing the coding sequence for human SGLT1.

-

Cell Culture: The transfected cells are cultured for approximately 48 hours to allow for transporter expression.

-

Inhibition Assay: The cells are incubated in an uptake buffer containing varying concentrations of this compound and a radiolabeled substrate of SGLT1, such as ¹⁴C-labeled α-methylglucopyranoside (AMG), for a defined period (e.g., 1 hour) at 37°C.

-

Washing: The cells are washed to remove any unbound radiolabeled substrate.

-

Measurement: The radioactivity within the cells is measured using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is calculated by analyzing the reduction in substrate uptake at different concentrations of this compound.

In Vivo Pharmacokinetic Study in Rats

The pharmacokinetic profile of this compound has been characterized in rats following both intravenous and oral administration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Absorption, disposition, metabolism and excretion of [14C]this compound, a novel selective SGLT1 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Safety and efficacy of the sodium-glucose cotransporter 1 inhibitor this compound for functional constipation: a randomised, placebo-controlled, double-blind phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 9. vogenx.com [vogenx.com]

- 10. vogenx.com [vogenx.com]

Mizagliflozin: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular target engagement and downstream signaling pathways of Mizagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1). This document consolidates key preclinical and clinical data, details experimental methodologies, and visualizes complex biological processes to support ongoing research and drug development efforts.

Core Mechanism: SGLT1 Inhibition

This compound is a small molecule inhibitor that selectively targets SGLT1, a transmembrane protein primarily responsible for the absorption of glucose and galactose in the small intestine.[1] By competitively binding to SGLT1, this compound effectively blocks the transport of these monosaccharides from the intestinal lumen into the enterocytes, thereby reducing postprandial glucose absorption.[2]

Target Engagement and Selectivity

This compound exhibits high affinity for human SGLT1. In vitro studies have demonstrated its potent inhibitory activity and significant selectivity over SGLT2, the predominant glucose transporter in the kidneys.[3]

Table 1: this compound In Vitro Binding Affinity and Selectivity

| Target | Parameter | Value | Reference |

| Human SGLT1 | Ki | 27 nM | [3] |

| Human SGLT2 | Ki | 8170 nM | [3] |

| Selectivity Ratio (SGLT2 Ki / SGLT1 Ki) | ~300-fold | [3] |

Downstream Signaling Pathways

The inhibition of intestinal SGLT1 by this compound initiates a cascade of downstream signaling events that extend beyond the modulation of glucose absorption. These pathways contribute to its therapeutic effects in various physio-pathological conditions, including metabolic disorders and inflammatory diseases.

Hormonal Modulation: GLP-1 Secretion

A key downstream effect of this compound is the enhancement of glucagon-like peptide-1 (GLP-1) secretion.[2][4] By inhibiting glucose uptake in the proximal small intestine, this compound leads to an increased delivery of glucose to the distal parts of the intestine, where it stimulates L-cells to release GLP-1.[2] This mechanism is thought to involve the metabolism of glucose by the gut microbiome to short-chain fatty acids (SCFAs), which in turn activate G-protein coupled receptors on L-cells, triggering GLP-1 secretion.[2]

Anti-inflammatory and Anti-apoptotic Pathways

Preclinical studies have revealed that this compound exerts anti-inflammatory and anti-apoptotic effects in models of diabetic cardiomyopathy and vascular cognitive impairment. These effects are mediated, at least in part, through the modulation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5]

In conditions of cellular stress, such as hyperglycemia, the activation of SGLT1 can lead to an influx of sodium and subsequent cellular damage. By inhibiting SGLT1, this compound is proposed to mitigate this stress, leading to a downstream reduction in the phosphorylation and activation of JNK and p38 MAPK.[5] This, in turn, can attenuate the expression of pro-inflammatory cytokines and pro-apoptotic proteins.

Modulation of Oxidative Stress and Inflammatory Mediators

In the context of diabetic nephropathy, this compound has been shown to ameliorate kidney injury by inhibiting inflammation and oxidative stress.[6] Studies in diabetic mouse models and mesangial cells have demonstrated that this compound treatment leads to a reduction in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as a decrease in markers of oxidative stress.[6][7]

Clinical Trial Data

Multiple clinical trials have evaluated the efficacy and safety of this compound in various patient populations. The following tables summarize key quantitative findings from these studies.

Table 2: Efficacy of this compound in Functional Constipation (NCT02281630) [4][8]

| Parameter | Placebo (n=86) | This compound 5 mg (n=85) | This compound 10 mg (n=86) | p-value (vs. Placebo) |

| Change from baseline in spontaneous bowel movements/week (at week 1) | 1.80 (1.80) | 3.85 (3.96) | 5.85 (6.01) | <0.0001 |

Data are presented as mean (SD).

Table 3: Effect of this compound on Postprandial Glucose and Insulin in Functional Constipation (NCT02343978) [9]

| Parameter | This compound 5 mg (n=13) | This compound 10 mg (n=12) |

| Change in AUC for plasma glucose | Not significantly changed | Significantly reduced (p=0.043) |

| Change in AUC for plasma insulin | Not significantly changed | Significantly reduced (p=0.007) |

AUC: Area under the curve.

Table 4: Efficacy of this compound in Post-Bariatric Hypoglycemia (NCT05721729) - Preliminary Data [10]

| Parameter (in patients with nadir <70 mg/dL on placebo) | This compound (5 and 10 mg TID combined) | p-value |

| Increase in glucose nadir | +20.0 (12.4) mg/dL (56% increase) | 0.028 |

| Decrease in peak glucose | -73.2 (24.6) mg/dL (33.7% decrease) | 0.031 |

| Decrease in peak insulin | -253.2 (201.1) mIU/mL (63.7% decrease) | 0.031 |

Data are presented as Mean Change (SD).

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound.

In Vitro SGLT Inhibition Assay

Objective: To determine the inhibitory activity of this compound against human SGLT1 and SGLT2.

Methodology:

-

Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with plasmids encoding for human SGLT1 or SGLT2 using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Incubation: Two days post-transfection, the cells are incubated in an uptake buffer containing varying concentrations of this compound and a radiolabeled, non-metabolizable glucose analog (e.g., 14C-labeled α-methylglucopyranoside - AMG) at 37°C for 1 hour.

-

Washing and Measurement: The cells are then washed to remove excess radiolabeled substrate.

-

Data Analysis: The radioactivity within the cells is measured using a scintillation counter (e.g., Topcount). The inhibitory constant (Ki) is calculated by analyzing the concentration-response curve of this compound's inhibition of radiolabeled AMG uptake.

Animal Models

1. Loperamide-Induced Constipation Model (Dog):

-

Objective: To evaluate the pro-motility effects of this compound.

-

Protocol: Dogs are administered loperamide to induce constipation, characterized by reduced fecal frequency and increased stool hardness. Subsequently, this compound is orally administered, and changes in fecal wet weight, frequency, and consistency are monitored and compared to a control group.[3][11]

2. Low-Fiber-Diet-Induced Constipation Model (Rat):

-

Objective: To assess the efficacy of this compound in a diet-induced constipation model.

-

Protocol: Rats are fed a low-fiber diet to induce constipation. This compound is then administered orally, and its effects on fecal parameters are evaluated.[3][11]

3. Diabetic Nephropathy Model (db/db mice):

-

Objective: To investigate the renal-protective effects of this compound.

-

Protocol: Genetically diabetic db/db mice are used as a model for diabetic nephropathy. This compound is administered via oral gavage for a specified period (e.g., 8 weeks).[6] Key endpoints include changes in albuminuria, blood glucose levels, and histological examination of kidney tissue for markers of inflammation and fibrosis.[6]

4. Vascular Cognitive Impairment Model (Mouse):

-

Objective: To determine the neuroprotective effects of this compound.

-

Protocol: A model of small vessel disease is created in mice, for example, through asymmetric common carotid artery surgery (ACAS), to induce vascular cognitive impairment.[12] this compound is administered, and cognitive function is assessed using behavioral tests like the Morris water maze.[12][13] Brain tissue is analyzed for markers of neuronal death, inflammation, and SGLT1 expression.[12]

Conclusion

This compound is a highly selective SGLT1 inhibitor with a multifaceted mechanism of action. Its primary engagement with intestinal SGLT1 not only modulates postprandial glucose and insulin levels but also triggers a cascade of downstream signaling events. These include the enhancement of GLP-1 secretion and the attenuation of inflammatory and apoptotic pathways, such as the JNK and p38 MAPK pathways. The preclinical and clinical data summarized in this guide underscore the therapeutic potential of this compound in a range of conditions and provide a solid foundation for further investigation by researchers and drug development professionals.

References

- 1. SGLT1: A Potential Drug Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 5. SGLT1 Inhibition Attenuates Apoptosis in Diabetic Cardiomyopathy via the JNK and p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound ameliorates diabetes induced kidney injury by inhibitor inhibit inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Safety and efficacy of the sodium-glucose cotransporter 1 inhibitor this compound for functional constipation: a randomised, placebo-controlled, double-blind phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on Postprandial Plasma Glucose in Patients With Functional Constipation [jnmjournal.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a novel selective SGLT1 inhibitor, exhibits potential in the amelioration of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a selective SGLT1 inhibitor, improves vascular cognitive impairment in a mouse model of small vessel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. doaj.org [doaj.org]

Mizagliflozin's Impact on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mizagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), primarily acts in the gastrointestinal tract to modulate glucose absorption. This targeted mechanism of action creates a unique luminal environment with an increased concentration of unabsorbed glucose, which in turn is hypothesized to significantly impact the composition and metabolic activity of the gut microbiota. While direct, comprehensive clinical data detailing the specific modulations of the gut microbiome by this compound are emerging, this guide synthesizes the current understanding based on its mechanism of action and data from related SGLT inhibitors. This document outlines the theoretical framework, potential microbial shifts, downstream metabolic consequences, and standardized experimental protocols for investigating these interactions.

Mechanism of Action: SGLT1 Inhibition in the Gut

SGLT1 is a high-affinity transporter responsible for the absorption of glucose and galactose from the intestinal lumen into enterocytes. This compound selectively inhibits this transporter, leading to a significant increase in the concentration of these monosaccharides in the distal small intestine and colon. This excess luminal glucose becomes a readily available substrate for microbial fermentation.

Anticipated Impact on Gut Microbiota Composition

The increased availability of carbohydrates in the colon is expected to favor the proliferation of saccharolytic (carbohydrate-fermenting) bacteria. This shift in the microbial ecosystem is anticipated to lead to:

-

An increase in the abundance of beneficial bacteria: Genera known for their ability to ferment carbohydrates and produce beneficial metabolites, such as Bifidobacterium and Lactobacillus, may see a rise in their populations.

-